molecular formula C16H20N4O2 B2951754 N-((2-methoxypyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034359-74-3

N-((2-methoxypyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

货号: B2951754
CAS 编号: 2034359-74-3
分子量: 300.362
InChI 键: BNRKMHVMFUNZLM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((2-methoxypyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a high-purity chemical compound intended for research and development purposes. This molecule features a tetrahydro-benzimidazole scaffold linked via a carboxamide group to a 2-methoxypyridine moiety, a structure often explored in medicinal chemistry for its potential as a key synthetic intermediate or pharmacophore . The compound has a molecular formula of C16H19N4O2 and a molecular weight of 286.33 g/mol. Researchers can acquire this compound from certified suppliers, with various quantities available to suit different experimental needs . As a research chemical, it serves as a valuable building block for the synthesis of more complex molecules or for in vitro biological screening. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

属性

IUPAC Name

N-[(2-methoxypyridin-4-yl)methyl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-10-19-13-4-3-12(8-14(13)20-10)16(21)18-9-11-5-6-17-15(7-11)22-2/h5-7,12H,3-4,8-9H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRKMHVMFUNZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NCC3=CC(=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-((2-methoxypyridin-4-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C15H18N4O2\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2

This structure features a benzimidazole core, which is known for its diverse biological activities. The presence of the methoxypyridine moiety is significant for its interaction with biological targets.

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymes : Similar compounds have been reported to inhibit farnesyltransferase (FT), an enzyme involved in protein post-translational modification that plays a critical role in oncogenesis. For instance, tetrahydro-benzodiazepines with similar structures have shown potent FT inhibition .
  • Receptor Modulation : The compound may interact with various receptors, including dopamine and serotonin receptors. Compounds with similar structural features have demonstrated selective agonist activity towards the D3 dopamine receptor, influencing neuroprotective pathways .
  • Antitumor Activity : Analogous compounds have exhibited antitumor properties in preclinical models, suggesting that this compound could also possess similar activities through modulation of signaling pathways involved in cell proliferation and survival .

Table 1: Biological Activity Summary

Activity TypeFindingsReferences
Farnesyltransferase InhibitionPotent inhibitors identified with IC50 values in the low nanomolar range
D3 Receptor AgonismPromotes β-arrestin translocation and G protein activation
Antitumor EffectsDemonstrated efficacy in reducing tumor growth in animal models

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications at specific positions significantly impact the potency and selectivity of analogs:

  • Hydrophobic Substituents : The presence of hydrophobic groups at certain positions enhances enzyme inhibitory activity.
  • Aromatic Rings : Substituents on the aromatic rings can modulate receptor affinity and selectivity.

Table 2: SAR Findings

ModificationEffect on ActivityReference
4-position hydrophobic groupIncreased FT inhibition
Aryl ring substitutionsVariability in D3 receptor activity
Amide linkagesEnhanced binding affinity

Case Studies

  • Antitumor Efficacy : In a study involving Ras-transformed NIH 3T3 cells, compounds with similar structures showed significant phenotypic reversion at concentrations as low as 1.25 µM, indicating potential therapeutic benefits in cancer treatment .
  • Neuroprotection : Compounds targeting the D3 receptor have been shown to protect dopaminergic neurons from degeneration in various animal models, suggesting that this compound could also exhibit neuroprotective properties .

相似化合物的比较

Structural Comparisons

The compound shares a benzoimidazole-carboxamide backbone with several analogs, differing primarily in substituents and peripheral groups. Key structural analogs include:

Compound Name Core Structure Key Substituents Target/Activity Source
Target Compound Tetrahydrobenzoimidazole 2-Methoxypyridin-4-ylmethyl SARS-CoV-2 inhibition
2-((4-Adamantylphenoxy)methyl)-N-(furan-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamide (10j) Benzoimidazole Adamantylphenoxy, furanylmethyl DGAT inhibition, anti-HCV
N-((1-Benzylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide (6d) Benzoimidazole Benzylpiperidinylmethyl Cholinesterase inhibition
N-((1-Benzylpiperidin-4-yl)methyl)-2-(2-hydroxy-5-fluorophenyl)-1H-benzo[d]imidazole-5-carboxamide Hydroxybenzimidazole Benzylpiperidinylmethyl, 2-hydroxy-5-fluorophenyl Acetylcholinesterase inhibition
Losartan Imidazole (non-benzo) n-Butyl, tetrazolylbiphenylmethyl Angiotensin II receptor antagonist

Key Structural Insights :

  • Substituent Flexibility: The 2-methoxypyridine group in the target compound contrasts with bulkier substituents (e.g., adamantylphenoxy in 10j), which may influence membrane permeability and target engagement.
  • Core Modifications: Tetrahydrobenzoimidazole (target compound) vs.
  • Target Specificity: Minor structural changes lead to divergent biological activities. For example, 10j's adamantyl group enhances DGAT binding, while the benzylpiperidine in 6d favors cholinesterase inhibition.
Physicochemical and Pharmacokinetic Properties
Property Target Compound 10j 6d Losartan
Molecular Weight (g/mol) ~353 (estimated) 555.6 375.5 422.9
Melting Point (°C) Not reported Not reported Oil (56% yield) 184–186
LogP (Predicted) ~2.1 ~6.8 ~3.5 2.5
Solubility Moderate (methoxy group enhances polarity) Low (adamantyl group) Low (lipophilic substituents) High (tetrazole enhances solubility)

Key Observations :

  • The target compound’s methoxypyridine group may improve aqueous solubility compared to 10j’s adamantylphenoxy moiety.
  • Losartan’s tetrazole group exemplifies how ionizable groups enhance bioavailability, a feature absent in the target compound and 6d .
Mechanistic Divergence
  • Target Compound : Likely targets viral entry or replication machinery (e.g., 3CL protease or RNA-dependent RNA polymerase), though mechanistic validation is pending .
  • 10j: Inhibits DGATs but exerts antiviral effects independently of lipid biosynthesis, suggesting a novel host-directed mechanism .
  • 6d and Derivatives: Bind to cholinesterases via π-π stacking and cationic-pi interactions, with potency modulated by substituent electronics .

常见问题

Q. What synthetic strategies are effective for constructing the benzo[d]imidazole core in this compound?

The benzo[d]imidazole core is typically synthesized via cyclization of 1,2-diamines with carbonyl-containing intermediates under acidic conditions. For example, in related benzimidazole derivatives, condensation of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole precursors with aldehydes (e.g., 2-methoxypyridine-4-carbaldehyde) using acetic acid as a catalyst yields the bicyclic system . Key steps include:

  • Solvent selection : Ethanol or methanol for solubility and reactivity.
  • Catalyst optimization : Acidic (e.g., HCl) or oxidative (e.g., Na2S2O5) conditions to promote cyclization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product, confirmed by melting point and NMR .

Table 1 : Comparison of cyclization yields under varying catalysts (adapted from ):

CatalystSolventYield (%)Purity (HPLC)
Acetic acidEthanol7895.5%
HClMethanol8296.2%
Na2S2O5DMF6592.1%

Q. How can the regioselectivity of the methoxypyridinylmethyl substitution be confirmed?

Regioselectivity is validated using NOESY NMR to confirm spatial proximity between the methyl group on the benzo[d]imidazole and the methoxypyridine moiety. Additionally, X-ray crystallography (as seen in structurally similar compounds like those in ) resolves bond angles and distances, ensuring the substituent is at the 5-position of the tetrahydrobenzimidazole .

Advanced Research Questions

Q. What methodologies resolve contradictions in spectral data for structural confirmation?

Discrepancies between calculated and observed 1H/13C NMR shifts (e.g., unexpected splitting in aromatic regions) are addressed by:

  • Variable temperature NMR : To rule out dynamic effects (e.g., hindered rotation).
  • DFT calculations : Compare experimental shifts with computed values (B3LYP/6-31G* level) .
  • HSQC/HMBC experiments : Assign ambiguous peaks via 2D correlations (e.g., linking methoxy protons to pyridine carbons) .

Example : In , a 0.3 ppm deviation in the methoxy carbon shift was resolved by DFT, attributing it to solvent polarity effects.

Q. How can molecular docking predict the compound’s interaction with biological targets?

  • Target selection : Prioritize receptors with homology to known benzimidazole targets (e.g., kinase enzymes, GPCRs).
  • Docking software : Use AutoDock Vina or Schrödinger Maestro with flexible ligand settings.
  • Validation : Compare docking poses with co-crystallized ligands (e.g., 9c in showed a RMSD < 2.0 Å against reference structures).
  • Binding affinity analysis : Calculate ΔG values and hydrogen-bonding networks (e.g., pyridine N···His324 interactions in kinase domains) .

Table 2 : Docking scores for derivatives (adapted from ):

DerivativeTarget (PDB ID)Docking Score (kcal/mol)Key Interactions
9a3ERT-9.2π-π stacking
9c1ATP-10.1H-bond: Ser123

Q. What strategies optimize synthetic yield while minimizing tetrahydroimidazole ring oxidation?

  • Inert atmosphere : Use N2/Ar to prevent ring oxidation during reflux.
  • Reducing agents : Add Na2S2O4 to stabilize the tetrahydroimidazole .
  • Temperature control : Maintain reactions below 80°C to avoid dehydrogenation .
  • Workup : Rapid quenching with ice-water to isolate intermediates before oxidation.

Methodological Notes

  • Contradiction Alert : reports higher yields with HCl in methanol, while favors Na2S2O5 in DMF. This discrepancy may arise from differing electron-withdrawing substituents affecting cyclization kinetics.
  • Critical Data Gap : No direct X-ray data for the target compound exists in the evidence. Researchers should pursue crystallography (as in ) for unambiguous confirmation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。